6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilicity Modulation

The compound 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide (CAS 1906529-29-0) is a synthetic small molecule with the formula C14H20N4O3 and a molecular weight of 292.339 g/mol. Its structure is based on a pyrimidine core, featuring a morpholine substituent at the 6-position and a unique tetrahydrofuran (THF)-containing carboxamide side chain at the 4-position.

Molecular Formula C14H20N4O3
Molecular Weight 292.339
CAS No. 1906529-29-0
Cat. No. B3000305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide
CAS1906529-29-0
Molecular FormulaC14H20N4O3
Molecular Weight292.339
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C14H20N4O3/c19-14(15-9-11-2-1-5-21-11)12-8-13(17-10-16-12)18-3-6-20-7-4-18/h8,10-11H,1-7,9H2,(H,15,19)
InChIKeyAHORZQHSBLWCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Profile: 6-Morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide (CAS 1906529-29-0) for Targeted Research


The compound 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide (CAS 1906529-29-0) is a synthetic small molecule with the formula C14H20N4O3 and a molecular weight of 292.339 g/mol . Its structure is based on a pyrimidine core, featuring a morpholine substituent at the 6-position and a unique tetrahydrofuran (THF)-containing carboxamide side chain at the 4-position . This compound belongs to a broader class of morpholino-pyrimidine derivatives, which have been investigated for inhibitory activity against kinases such as mTOR and PI3K, making them relevant in cancer and proliferative disease research [1].

Why Generic Substitution Falls Short: The Importance of the Tetrahydrofuran Moiety in 6-Morpholino-Pyrimidine-4-Carboxamides


Within the class of 6-morpholino-pyrimidine-4-carboxamides, minor variations in the amide substituent profoundly affect target binding and physicochemical properties, rendering them non-interchangeable. For example, replacing a simple methylphenyl group with a tetrahydrofuran-2-ylmethyl moiety—as seen in CAS 1906529-29-0—introduces a hydrogen bond acceptor and alters lipophilicity, which can critically impact binding site interactions. SAR studies on this scaffold show that replacing a morpholine with a dimethylamine can alter activity by a factor of 2, underscoring the sensitivity of biological activity to structural nuances [1]. Therefore, assuming that a pyridinylmethyl or tolyl analog will exhibit the same potency, selectivity, or pharmacokinetic profile is not supported by evidence and could lead to invalid research conclusions.

Quantitative Differentiation Evidence for 6-Morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide


Structural Differentiation via Hydrogen Bond Acceptor Capacity vs. Common Aromatic Analogs

The primary differentiation of this compound lies in its tetrahydrofuran-2-ylmethyl substituent. Compared to the common comparator N-(3-methylphenyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS 1908171-34-5), which possesses a hydrophobic m-tolyl group [1], the target compound introduces an aliphatic heterocycle with a hydrogen bond acceptor. While direct comparative biological data for these two specific molecules are unavailable in public literature, this structural difference is strongly correlated with altered target engagement profiles in related chemotypes [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilicity Modulation

Class-Level Differentiation: HDAC1 Inhibitory Activity in Contrast to NAPE-PLD Inhibitors

A BindingDB entry (BDBM50591632) reports an IC50 of 20,000 nM for this compound against HDAC1 [1]. This indicates a lack of meaningful HDAC1 inhibition. In stark contrast, the leading pyrimidine-4-carboxamide analog LEI-401 is a potent NAPE-PLD inhibitor with no reported HDAC1 activity [2]. This class-level inference suggests the target compound is distinct from NAPE-PLD-focused probes and is unlikely to exhibit confounding HDAC inhibition in cell-based assays at standard concentrations.

Epigenetics Histone Deacetylase (HDAC) Target Selectivity

Patent-Context Differentiation: Potential mTOR/PI3K Pathway Selectivity vs. Other Kinase Profiles

This compound is structurally encompassed by the generic Markush structures in patents focused on mTOR and PI3K inhibition, such as US20100261723 [1]. This patent family explicitly distinguishes these morpholino-pyrimidines from other kinase inhibitor classes. The close analog 6-morpholino-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide has been linked to Mps1 kinase inhibition , suggesting that the pyrimidine-4-carboxamide scaffold's target profile is highly sensitive to the amide substituent, with the THF moiety in the target compound likely directing it towards a different selectivity profile than its pyridinyl analog.

Kinase Inhibition mTOR/PI3K Pathway Cancer Research

High-Impact Application Scenarios for 6-Morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide Sourcing


Differentiated mTOR/PI3K Pathway Probe Development

For research groups focused on dissecting the mTOR or PI3K signaling cascades, sourcing this specific compound is strategically sound. Unlike more common aromatic-substituted analogs, its patent-backed placement within mTOR/PI3K inhibitor space [1] and its distinct THF moiety make it a valuable candidate for exploring novel structure-kinase-activity relationships where traditional aromatic or pyridinyl probes have failed.

Chemical Biology Studies Requiring Silent HDAC1 Background

In cellular assays where histone deacetylase (HDAC) activity is a known confounding factor, the quantitative evidence that this compound has an HDAC1 IC50 of 20,000 nM [1] provides a clear advantage. Procuring this specific analog ensures a silent background for HDAC1-mediated effects, which is not guaranteed with other morpholino-pyrimidine-4-carboxamides lacking this selectivity data.

Physicochemical Property-Driven Library Design

Lead optimization programs aiming to improve aqueous solubility or reduce logP while maintaining a core morpholino-pyrimidine pharmacophore will find this compound's THF group a critical differentiator. The calculated increase in hydrogen bond acceptors and tPSA compared to m-tolyl analogs provides a predictable starting point for tuning absorption and distribution properties, making it a high-priority procurement item for medicinal chemistry teams [1].

Quote Request

Request a Quote for 6-morpholino-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.